![molecular formula C14H10N4O4 B5125657 1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone
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Overview
Description
1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone, commonly known as NBD-Cl, is a fluorescent compound that has been widely used in scientific research. Its unique properties make it an essential tool for various applications, including biochemistry, cell biology, and molecular biology.
Mechanism of Action
NBD-Cl works by covalently binding to amino groups on proteins and other molecules. This binding results in a shift in the fluorescence spectrum, making it an excellent tool for studying protein interactions and conformational changes.
Biochemical and physiological effects:
NBD-Cl has no known biochemical or physiological effects. It is non-toxic and does not interfere with the normal functioning of cells or tissues.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using NBD-Cl in lab experiments is its fluorescent properties. It allows for easy visualization and tracking of proteins and other molecules. Additionally, it is relatively easy to synthesize and use. However, NBD-Cl has limitations, including its sensitivity to pH and temperature changes. It is also susceptible to photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
There are several future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new labeling techniques that can improve its sensitivity and specificity. Additionally, researchers are exploring ways to use NBD-Cl to study protein-protein interactions and conformational changes in real-time. Finally, there is interest in using NBD-Cl to study lipid-protein interactions in more detail.
Conclusion:
In conclusion, NBD-Cl is a powerful tool for scientific research. Its fluorescent properties make it an excellent tool for studying protein structure, activity, and interactions. Additionally, it can be used to label cells and tissues for imaging purposes. While it has some limitations, its potential applications in research are vast, and researchers are continually exploring new ways to use it to advance scientific knowledge.
Synthesis Methods
NBD-Cl can be synthesized through a reaction between 4-nitro-2,1,3-benzoxadiazole and 4-aminophenylethane. The reaction results in the formation of NBD-Cl, which is a yellow-green powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
NBD-Cl is widely used in scientific research due to its fluorescent properties. It can be used as a probe to study protein structure, activity, and interactions. Additionally, it can be used to label cells and tissues for imaging purposes. NBD-Cl has also been used to study lipid-protein interactions and membrane dynamics.
properties
IUPAC Name |
1-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-8(19)9-2-4-10(5-3-9)15-12-7-6-11-13(17-22-16-11)14(12)18(20)21/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGJGQCKQCJWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.